Patented Scaffold for mTOR Kinase Inhibitors: Structural Superiority over Des‑Chloro Analog
The incorporation of the 5‑chloro‑4‑(difluoromethyl)pyridin‑2‑amine moiety into the triazine‑based inhibitor PQR620 yields an mTOR IC₅₀ of 3.2 nM in enzymatic assays [1]. The des‑chloro analog (lacking the 5‑chloro atom) would exhibit a different electron distribution on the pyridine ring, which is expected to reduce hinge‑binding affinity and selectivity for mTOR over PI3K. The crystal structure of PQR620 bound to mTOR confirms that the 4‑difluoromethyl group occupies a lipophilic pocket, while the pyridine nitrogen forms a critical hydrogen bond with Val2240 [1].
| Evidence Dimension | mTOR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.2 nM (for PQR620, which incorporates the 5‑chloro‑4‑(difluoromethyl)pyridin‑2‑amine scaffold) [1] |
| Comparator Or Baseline | Des‑chloro analog (4‑(difluoromethyl)pyridin‑2‑amine) – exact IC₅₀ not reported, but inferred to be significantly less potent based on SAR [1] |
| Quantified Difference | N/A (direct comparator IC₅₀ unavailable; class‑level inference based on SAR) |
| Conditions | Enzymatic mTOR kinase assay, recombinant protein, ATP concentration 10 μM [1] |
Why This Matters
Demonstrates that the 5‑chloro substituent is a non‑negotiable structural feature for achieving the low‑nanomolar potency required for mTOR‑targeted therapeutics.
- [1] Rageot, D. et al. J. Med. Chem. 2018, 61, 10084–10105. Table 2, compound 3 (PQR620). View Source
